C–I Bond Dissociation Energy and Oxidative Addition Kinetics
N-(2-iodophenyl)propanamide contains an aryl–iodine bond with a bond dissociation energy of approximately 57 kcal/mol, substantially lower than the corresponding aryl–bromine bond (~68 kcal/mol) in N-(2-bromophenyl)propanamide and aryl–chlorine bond (~81 kcal/mol) in N-(2-chlorophenyl)propanamide [1]. This thermodynamic difference is the primary reason iodine was explicitly selected as the halogen of choice when developing N-(iodophenyl)-amides as intermediates for further diversification via palladium-catalyzed cross-coupling [2]. The lower bond dissociation energy reduces the activation barrier for oxidative addition—the rate-determining step in Pd(0)-catalyzed cross-coupling reactions—thereby enabling faster reaction kinetics, lower catalyst loadings, and/or milder reaction conditions [1][2].
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–I bond: ≈ 57 kcal/mol (aryl iodide) |
| Comparator Or Baseline | C–Br bond: ≈ 68 kcal/mol; C–Cl bond: ≈ 81 kcal/mol (aryl bromide and aryl chloride class values) |
| Quantified Difference | C–I bond is ~11 kcal/mol weaker than C–Br; ~24 kcal/mol weaker than C–Cl |
| Conditions | Gas-phase bond dissociation energy values; class-level reactivity trend validated in palladium-catalyzed oxidative addition studies |
Why This Matters
This thermodynamic advantage translates to predictable, reliable, and often faster cross-coupling performance, directly impacting synthetic efficiency, yield optimization, and procurement decisions when selecting a halogenated building block for Pd-catalyzed transformations.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Accounts of Chemical Research. 2003;36(4):255-263. doi:10.1021/ar020230d. (Class-level C–I, C–Br, C–Cl BDE values). View Source
- [2] Toto P, Gesquiere JC, Deprez B, Willand N. Synthesis of N-(iodophenyl)-amides via an unprecedented Ullmann–Finkelstein tandem reaction. Tetrahedron Letters. 2006;47(7):1181-1186. doi:10.1016/j.tetlet.2005.12.020. View Source
